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Compound of Interest |

4-(3-Chlorophenoxy)-3-
Compound Name:
fluoroaniline

CAS No.: 946699-10-1

\ J

Compound Identity & Physicochemical Context[1][2]
[31[4][5][6][7]8]

o |[UPAC Name: 4-(3-Chlorophenoxy)-3-fluoroaniline
e CAS Number: 946699-10-1

e Molecular Formula: C12HsCIFNO

» Molecular Weight: 237.66 g/mol

» Role: Key pharmacophore intermediate for diaryl ether-based kinase inhibitors. The 3-fluoro
substituent modulates metabolic stability and pKa, while the 3-chlorophenoxy moiety
provides lipophilic pocket engagement.

Synthetic Origin & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. This compound is
typically synthesized via Nucleophilic Aromatic Substitution (SnAr) followed by nitro reduction.

Primary Impurities to Monitor:
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o Residual Nitro Precursor: 4-(3-Chlorophenoxy)-3-fluoronitrobenzene (Distinct IR stretch at

~1350/1530 cm™1).

» Regioisomers: 3-(3-Chlorophenoxy)-4-fluoroaniline (Rare, but possible if starting material

regioselectivity fails).

o De-halogenated byproducts: Loss of Cl or F during catalytic hydrogenation (Monitor via Mass

Spec).

Spectroscopic Data Specifications
Mass Spectrometry (ESI-MS)

Methodology: Electrospray lonization (ESI) in Positive Mode. Solvent: Methanol + 0.1% Formic

Acid.

Interpretation & Validation
Parameter Observed Value (m/z) )

Logic

Protonated molecular ion.
[M+H]* (3>CI) 238.1

Base peak.

Diagnostic Isotope Pattern:

The 35CI:37Cl ratio of approx.
[M+H]* (3"ClI) 240.1 _

3:1 confirms the presence of a

single chlorine atom.

Loss of ammonia
Fragment [M-NHs]* ~221 (characteristic of primary

anilines).

Cleavage of the ether linkage
Fragment [CeH4CIF]* ~127 (rare in soft ESI, common in

El).
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Self-Validating Check: If the M+2 peak (240.1) is absent or <10% relative abundance, the

chlorine atom has likely been reduced (dechlorination) during the nitro-reduction step.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-ds (Preferred over CDCIs to prevent NH2 proton exchange and broadening).
Internal Standard: TMS (0.00 ppm).

1H NMR (400 MHz, DMSO-ds)

Note: Chemical shifts are diagnostic estimates based on electronic shielding calculations of the

diaryl ether scaffold.
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o Shift (6 o . Coupling Assighment
Position Multiplicity Integration .
ppm) (Hz) Logic

Exchangeabl
e protons.
Chemical

) shift varies

NH2 5.10- 5.30 Broad Singlet  2H - _

with
concentration
/water

content.

Diagnostic:
Upfield shift
due to ortho-
NH2 +

J=12 (H-F), 2 o

Ar-H (C2) 6.45 dd 1H shielding by

(H-H)
F. Large
coupling to F
is the

signature.

J=8 (ortho), 2 Ortho to NHz,

Ar-H (C6) 6.35 dd 1H
(meta) parato F.

Ortho to
Ether oxygen.
Ar-H (C5) 6.95 t (apparent) 1H J=9 Deshielded
relative to
C2/Cé6.

Isolated

proton

U

Phenoxy H2' 7.05 t 1H J=2

between ClI
and O.

Parato

Oxygen,
Phenoxy H4' 7.15 ddd 1H J=8,2,1

Ortho to

Chlorine.
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Phenoxy H6' 6.85

ddd 1H

Ortho to
J=8, 2,1
Oxygen.

Phenoxy H5' 7.35

Meta to both
substituents
J=8 (most
deshielded in
this ring).

19F NMR (376 MHz, DMSO-ds)

e Shift:-132.5 ppm (approx).

o Pattern: Multiplet (decoupled) or broad singlet.

 Validation: A shift significantly downfield (e.g., > -120 ppm) suggests loss of the electron-

donating NHz group (i.e., the nitro precursor).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

Wavenumber (cm~—2)

Functional Group

Vibrational Mode

N-H Stretching (Asymmetric &

3450, 3360 Primary Amine (-NH-2) Symmetric). Doublet confirms

primary amine.
3050 Aromatic C-H C-H Stretching.

o C=C Stretching (Skeletal

1620 Aromatic Ring ) )

vibration).
1480 C-N C-N Stretching (Aniline).
1210 - 1240 Diaryl Ether (C-O-C) C-0O Stretching (Strong band).
1100 - 1150 Aryl Fluoride (C-F) C-F Stretching.
780 Aryl Chloride (C-CI) C-ClI Stretching.
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Experimental Protocols
NMR Sample Preparation (Critical for Resolution)

To ensure the F-H coupling constants are resolved (essential for proving the 3-F
regiochemistry):

« Dryness: Use DMSO-ds stored over 4A molecular sieves. Water peaks at 3.33 ppm can
obscure the ether protons.

» Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent. Higher concentrations may
cause stacking effects, shifting aromatic peaks.

« Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., Pd/C
residues) which cause paramagnetic broadening.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating the compound structure,
distinguishing it from common impurities.
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Crude Product

(Post-Reduction)

TLC Screening
(Hex/EtOAc 3:1)

Single Spot?

ESI-MS Analysis Column Chromatography
(Check m/z 238 & 240) (Silica Gel)

Isotope Pattern
3:1 (Cl)?

Impurity Identified: 1H & 19F NMR
De-chlorinated Analog (DMSO-d6)

Check NH2 Integral (2H)
Check F-Coupling

Validated Structure:

4-(3-Chlorophenoxy)-3-fluoroaniline

Click to download full resolution via product page
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Caption: Analytical decision tree for validating 4-(3-Chlorophenoxy)-3-fluoroaniline,
prioritizing the detection of dechlorination artifacts common in nitro-reduction.

Synthesis & Pathway Visualization

The compound is an intermediate. Understanding its upstream pathway clarifies potential
contaminants.

3,4-Difluoronitrobenzene Regioselective

Base (K2CO3) Substitution
SNAr Reaction

Intermediate:
4-(3-Chlorophenoxy)-
3-fluoronitrobenzene

Target:
4-(3-Chlorophenoxy)-
3-fluoroaniline

Nitro Reduction

Reduction
(Fe/NH4CI or H2/Pt-C)

3-Chlorophenol

Click to download full resolution via product page

Caption: Synthetic route via Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction.
Regioselectivity is controlled by the lability of the 4-fluoro position.
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Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1328367?utm_src=pdf-body
https://www.benchchem.com/product/b1328367?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/113552585
https://www.benchchem.com/product/b1328367#spectroscopic-data-nmr-ir-ms-of-4-3-chlorophenoxy-3-fluoroaniline
https://www.benchchem.com/product/b1328367#spectroscopic-data-nmr-ir-ms-of-4-3-chlorophenoxy-3-fluoroaniline
https://www.benchchem.com/product/b1328367#spectroscopic-data-nmr-ir-ms-of-4-3-chlorophenoxy-3-fluoroaniline
https://www.benchchem.com/product/b1328367#spectroscopic-data-nmr-ir-ms-of-4-3-chlorophenoxy-3-fluoroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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